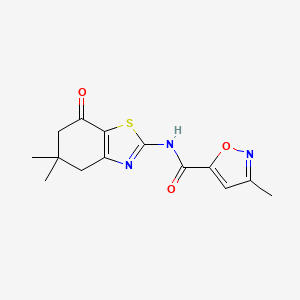

![molecular formula C13H10N4O2S B6498476 3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide CAS No. 946285-99-0](/img/structure/B6498476.png)

3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide” is a complex organic molecule. The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms to infinite chains . It’s worth noting that the exact description of this compound might not be fully available due to its complexity .

Molecular Structure Analysis

The molecular structure of this compound is complex, with various functional groups present . All hydrogen atoms were visible on difference Fourier maps . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure . These reactions might involve various types of intermolecular interactions .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 3-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide:

Antimicrobial Activity

This compound has shown promising results in combating various microbial infections. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that this compound can inhibit the growth of cancer cells. It interferes with the cell cycle and induces apoptosis (programmed cell death) in malignant cells. This makes it a potential candidate for developing new anticancer drugs .

Anti-inflammatory Effects

The compound has been found to possess significant anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in various models. This could be beneficial in treating chronic inflammatory diseases .

Antioxidant Activity

Due to its chemical structure, this compound can scavenge free radicals and reduce oxidative stress. This antioxidant activity is crucial in preventing cellular damage and could be useful in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Herbicidal Applications

In agricultural research, this compound has been explored for its herbicidal properties. It targets specific enzymes in plants, inhibiting their growth and effectively controlling weed populations. This application is particularly valuable in developing new, more effective herbicides .

Antiviral Potential

Preliminary studies suggest that this compound may have antiviral properties. It can inhibit the replication of certain viruses, making it a potential candidate for antiviral drug development. This is especially relevant in the context of emerging viral infections .

Neuroprotective Effects

The compound has shown potential in protecting neurons from damage. It can modulate neurotransmitter levels and reduce neuroinflammation, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Photodynamic Therapy

In the field of photodynamic therapy, this compound can be used as a photosensitizer. When exposed to light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is being explored for its potential in non-invasive treatments .

Mecanismo De Acción

Target of Action

Compounds with a similar thiazole ring structure have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The thiazole ring, a key component of the compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been found to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the solvent environment .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its potential applications in the pharmaceutical and agricultural industries . Additionally, the development of more selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show with satisfactory efficacy and safety profiles .

Propiedades

IUPAC Name |

3-methyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2S/c1-8-5-11(19-17-8)12(18)16-13-15-10(7-20-13)9-3-2-4-14-6-9/h2-7H,1H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MECLRJONLCORHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B6498395.png)

![2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B6498396.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498407.png)

![N-(4-methoxyphenyl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498424.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498426.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498431.png)

![2-{2-[5-(thiophen-2-yl)-1,2-oxazol-3-yl]acetamido}benzamide](/img/structure/B6498436.png)

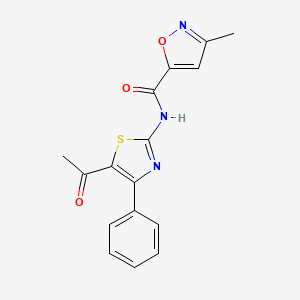

![N-[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498460.png)

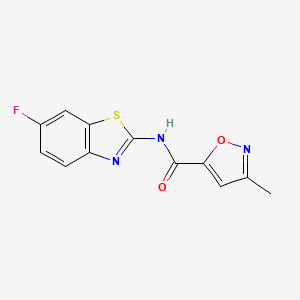

![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B6498478.png)

![3-methyl-N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}-1,2-oxazole-5-carboxamide](/img/structure/B6498482.png)

![3-methyl-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B6498487.png)